Tert-butyl 4,7-dichloroindole-1-carboxylate
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Overview
Description
Tert-butyl 4,7-dichloroindole-1-carboxylate is a chemical compound belonging to the indole family, characterized by its unique structure and properties. Indoles are a significant class of heterocyclic aromatic organic compounds, widely recognized for their presence in numerous natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,7-dichloroindole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative as the starting material.
Halogenation: The indole undergoes halogenation to introduce chlorine atoms at the 4 and 7 positions.
Carboxylation: The halogenated indole is then treated with a carboxylating agent to introduce the carboxylate group.
Tert-Butylation: Finally, the carboxylated indole is tert-butylation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,7-dichloroindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole compounds.
Scientific Research Applications
Tert-butyl 4,7-dichloroindole-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes, particularly in the context of indole derivatives.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4,7-dichloroindole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Tert-butyl 4,7-dichloroindole-1-carboxylate can be compared with other similar indole derivatives, such as:
Indole-3-carboxylate
4,7-dichloroindole
Tert-butyl indole-1-carboxylate
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their properties and applications.
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Properties
IUPAC Name |
tert-butyl 4,7-dichloroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-7-6-8-9(14)4-5-10(15)11(8)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBSXKOMJBSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC(=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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